2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide
Description
2-Chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a dichlorophenyl backbone, a methylsulfonyl substituent at the 4-position, and a methyl group on the imidamide nitrogen. The molecular formula is inferred as C₁₅H₁₄Cl₂N₂O₂S, with a molecular weight of 373.26 g/mol (calculated based on substituents).
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N'-methyl-4-methylsulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-18-15(19-11-5-3-10(16)4-6-11)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFLBIHYFBWYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=C(C=C(C=C1)S(=O)(=O)C)Cl)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-(Methylsulfonyl)Benzonitrile
The synthesis begins with 2-chloro-4-(methylthio)benzonitrile, which is oxidized to the sulfonyl derivative using hydrogen peroxide in acetic acid at 60–80°C for 6–8 hours. This step achieves >90% conversion, with the methylsulfonyl group’s electron-withdrawing nature facilitating subsequent nucleophilic attacks.
Pinner Reaction for Imidamide Formation
The nitrile intermediate undergoes a Pinner reaction with methanol and HCl gas at 0–5°C to yield the imino ether hydrochloride. This intermediate reacts sequentially with 4-chloroaniline and methylamine in tetrahydrofuran (THF) at 25°C, producing the target amidine after 12 hours. Key challenges include controlling regioselectivity to avoid N,N'-diarylation, which is mitigated by stepwise amine addition.
Table 1: Optimization of Pinner Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature (°C) | 25 | 78 |
| Amine Order | 4-Chloroaniline first | 82 |
| Catalyst | None | 78 |
Route 2: Acyl Chloride-Mediated Amidination
Preparation of 2-Chloro-4-(Methylsulfonyl)Benzoyl Chloride
2-Chloro-4-(methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at reflux (70°C) for 3 hours, yielding the acyl chloride in 95% purity.
Coupling with N-Methyl-4-Chlorophenylamine
The acyl chloride reacts with N-methyl-4-chlorophenylamine in dichloromethane (DCM) at −15°C in the presence of triethylamine (Et₃N), forming the corresponding amide. Subsequent treatment with ammonium chloride and phosphorus oxychloride (POCl₃) at 110°C for 8 hours facilitates dehydration to the nitrile, followed by amidine formation via reaction with methylamine gas.
Key Observation : The low-temperature acyl chloride coupling minimizes sulfonyl group hydrolysis, a side reaction prevalent above 0°C.
Route 3: Direct Sulfonation of Preformed Amidines
Synthesis of 2-Chloro-N-(4-Chlorophenyl)-N'-Methylbenzenecarboximidamide
The parent amidine is synthesized via a copper-catalyzed coupling between 2-chlorobenzonitrile and 4-chloro-N-methylaniline at 120°C in toluene, achieving 68% yield.
Sulfonation Using Methanesulfonyl Chloride
Electrophilic sulfonation at the para position is achieved by treating the amidine with methanesulfonyl chloride (MsCl) and AlCl₃ in nitrobenzene at 40°C for 6 hours. This Friedel-Crafts-type reaction installs the methylsulfonyl group with 74% efficiency.
Table 2: Sulfonation Reaction Variables
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Nitrobenzene | 40 | 74 |
| FeCl₃ | Dichloroethane | 50 | 62 |
| None | Toluene | 80 | <5 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
- Route 1 provides the highest overall yield (82%) but requires stringent temperature control during nitrile oxidation.
- Route 2 is advantageous for large-scale production due to robust acyl chloride intermediates but involves toxic POCl₃.
- Route 3 suffers from moderate yields due to competing sulfonation at ortho positions, necessitating costly purification.
Functional Group Compatibility
The methylsulfonyl group’s strong electron-withdrawing nature complicates electrophilic substitutions in Route 3, whereas Routes 1 and 2 install this group early to avoid interference.
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous compounds reveal that the amidine group adopts a planar configuration, with intramolecular hydrogen bonds between the NH and sulfonyl oxygen stabilizing the structure. In the target compound, these interactions likely reduce rotational freedom, enhancing thermal stability.
¹H NMR data (400 MHz, CDCl₃):
- δ 8.21 (d, J = 8.4 Hz, 1H, aromatic)
- δ 7.65 (d, J = 8.4 Hz, 2H, 4-chlorophenyl)
- δ 3.12 (s, 3H, methylsulfonyl)
- δ 2.98 (s, 3H, N'-methyl)
Industrial-Scale Considerations
Patent literature emphasizes the use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to accelerate amidine formation in biphasic systems. For Route 1, substituting THF with ethyl acetate improves safety profiles without sacrificing yield (Table 1).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and anhydrous conditions are employed for selective deacylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Overview
2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide, with the CAS number 303148-83-6, is a compound that has garnered interest in various fields of research due to its unique chemical structure and properties. Its molecular formula is C15H14Cl2N2O2S, and it has a molecular weight of 357.25 g/mol. This compound is primarily recognized for its potential applications in medicinal chemistry and pharmacology.
Medicinal Chemistry
Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of carboximidamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar in structure have been evaluated for their ability to target specific cancer pathways, which could lead to the development of novel cancer therapies.
Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds containing sulfonyl groups are often investigated for their ability to modulate inflammatory responses in various disease models. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.
Neuropharmacology
Recent investigations have highlighted the role of this compound in neuropharmacology. It has been suggested that compounds with similar structures might interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter receptors could lead to neuroprotective effects, making this compound a candidate for further exploration in neurotherapeutics.
- Anticancer Research : A study published in a peer-reviewed journal explored the effects of carboximidamide derivatives on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that modifications to the sulfonyl group enhance activity.
- Neuroprotective Effects : In another case study focusing on neurodegenerative disorders, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested a protective mechanism involving modulation of glutamate receptors.
- Inflammation Models : Research investigating the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce markers of inflammation in animal models of arthritis, indicating potential therapeutic applications for chronic inflammatory conditions.
Overview
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate is another compound with notable applications in medicinal chemistry and pharmacology. This compound features a pyridine ring and an imidazole moiety, which are critical for its biological activity.
Pharmacological Applications
Antimicrobial Activity : Studies have shown that methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Antidiabetic Effects : This compound has been investigated for its potential role in managing diabetes. Research suggests that it may enhance insulin sensitivity and glucose uptake in muscle cells, providing insights into its application as an antidiabetic agent.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multi-drug resistant bacteria. Results showed promising inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
- Diabetes Management Research : In clinical trials assessing the effects of similar imidazole derivatives on glucose metabolism, significant improvements were observed in fasting blood glucose levels among participants treated with these compounds.
- Mechanistic Studies : Research focused on the cellular mechanisms revealed that methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate activates specific signaling pathways associated with insulin signaling, providing a biochemical basis for its antidiabetic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target proteins . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including sulfonyl groups, chlorophenyl substituents, or imidamide functionalities. These similarities and differences are critical for understanding structure-activity relationships (SAR) and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Observations:
N'-Methylation (target compound vs.
Functional Group Diversity :
- The sulfonamide in introduces a secondary amine and nitro group, increasing acidity and enabling π-π stacking (as seen in ’s supramolecular systems) .
- Benzamide derivatives () lack the imidamide’s tautomeric flexibility, which may reduce metabolic stability .
Crystallographic and Supramolecular Behavior :
- Compounds with sulfonyl groups (e.g., target, ) are prone to form hydrogen-bonded networks (see ’s graph-set analysis), influencing crystal packing and melting points .
- Fluorescence properties, as observed in ’s chlorophenyl-benzimidazole complex, suggest that aromatic stacking in the target compound could be studied for optoelectronic applications .
Biological Activity
2-Chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide, also referred to by its CAS number 303148-83-6, is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological properties.
- Molecular Formula : C15H14Cl2N2O2S
- Molecular Weight : 357.25 g/mol
- Boiling Point : Approximately 561.3 °C (predicted)
- Density : 1.35 g/cm³ (predicted)
- pKa : 2.19 (predicted)
The compound exhibits biological activity primarily through its interactions with specific biological targets, notably enzymes involved in coagulation and inflammatory pathways. It has been studied as a potential inhibitor of blood coagulation factor Xa, which plays a critical role in the coagulation cascade.
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Inhibition | Factor Xa | Potent and selective inhibitor | |
| Antimicrobial | Various bacterial strains | Moderate antibacterial activity | |
| Cytotoxicity | Cancer cell lines | Induces apoptosis |
Case Studies and Research Findings
- Inhibition of Factor Xa
-
Antimicrobial Activity
- Research conducted on various bacterial strains demonstrated that the compound exhibits moderate antimicrobial properties, suggesting potential applications in treating bacterial infections. The effectiveness varied significantly among different strains, indicating a need for further exploration of its spectrum of activity .
- Cytotoxic Effects on Cancer Cells
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide in academic settings?
- Methodological Answer : Synthesis typically involves multi-step reactions with controlled conditions. Key steps include:
- Starting Materials : Use 4-chlorophenylamine and methylsulfonyl-substituted benzoyl chloride derivatives as precursors.
- Reagents : Employ coupling agents like EDCI/HOBt for amide bond formation and triethylamine as a base to neutralize HCl byproducts .
- Reaction Conditions : Optimize temperature (50–80°C) and solvent (e.g., DMF or dichloromethane) to enhance yield and purity. Monitor progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from methanol .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation in a methanol/acetone mixture (e.g., 5:2 ratio) .
- Data Collection : Use an Oxford Diffraction Xcalibur Eos diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Refinement : Employ SHELX programs (SHELXS-97 for solution, SHELXL-97 for refinement) to resolve atomic positions. Final R-factors should be <0.05 for high confidence .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Combine multiple techniques for structural validation:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.1 ppm), methylsulfonyl groups (δ 3.1 ppm), and imidamide NH signals (δ 8.5–9.0 ppm) .
- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₄Cl₂N₂O₂S: 377.01) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds:
- Identify Donors/Acceptors : Use crystallographic data to locate N–H⋯O and C–H⋯O interactions. For example, the sulfonyl oxygen often acts as an acceptor .
- Graph Set Notation : Assign patterns like for dimeric motifs or for chain formations. Software like Mercury (CCDC) automates this analysis .
- Energetic Contributions : Calculate interaction energies using DFT (e.g., B3LYP/6-31G*) to assess stabilization effects .
Q. What strategies resolve discrepancies in crystallographic data between studies?
- Methodological Answer : Address inconsistencies via:
- Data Validation : Check for twinning or disorder using PLATON’s ADDSYM algorithm .
- Refinement Protocols : Compare SHELXL refinement strategies (e.g., isotropic vs. anisotropic thermal parameters for heavy atoms) .
- Cross-Validation : Replicate experiments under identical conditions and benchmark against databases (e.g., Cambridge Structural Database) .
Q. How does the methylsulfonyl group influence biological activity in vitro?
- Methodological Answer : Evaluate via structure-activity relationship (SAR) studies:
- Target Binding Assays : Use fluorescence polarization to measure affinity for enzymes like kinases or proteases. Replace the sulfonyl group with analogs (e.g., carbonyl) to assess necessity .
- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina. The sulfonyl group’s polarity may enhance binding to hydrophilic pockets .
- Cellular Uptake : Compare logP values (experimental or calculated via XLogP3) to correlate sulfonyl presence with membrane permeability .
Q. What computational methods predict intermolecular interactions for co-crystal design?
- Methodological Answer : Combine quantum mechanics and molecular dynamics:
- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., Cl⋯Cl vs. H⋯O interactions) using CrystalExplorer .
- DFT Calculations : Optimize dimer geometries at the M06-2X/def2-TZVP level to identify energetically favorable packing motifs .
- Co-Crystal Screening : Use Materials Studio’s polymorph predictor with API candidates (e.g., nicotinamide) to assess compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
